Hydroxy Glyburide
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Hydroxy Glyburide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroxy Glyburide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of Glyburide.
Biology: this compound is studied for its effects on cellular processes and its role in insulin secretion.
Medicine: It is investigated for its potential therapeutic effects and its role in managing type 2 diabetes mellitus.
Industry: This compound is used in the pharmaceutical industry for the development of new antidiabetic drugs.
Mechanism of Action
Hydroxy Glyburide exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding inhibits ATP-sensitive potassium channels, leading to an increase in intracellular potassium and calcium ion concentrations. The elevated calcium levels trigger the release of insulin from the beta cells, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Hydroxy Glyburide is unique compared to other similar compounds due to its specific metabolic pathway and its potent insulinotropic effects. Similar compounds include:
Glyburide: The parent compound from which this compound is derived.
Glipizide: Another second-generation sulfonylurea with similar insulinotropic effects.
Glimepiride: A sulfonylurea with a longer duration of action compared to Glyburide.
This compound’s uniqueness lies in its specific interaction with the SUR1 receptor and its potent effect on insulin secretion.
Properties
Molecular Formula |
C23H28ClN3O6S |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]-2-hydroxyethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-12-9-16(24)13-19(21)22(29)25-14-20(28)15-7-10-18(11-8-15)34(31,32)27-23(30)26-17-5-3-2-4-6-17/h7-13,17,20,28H,2-6,14H2,1H3,(H,25,29)(H2,26,27,30) |
InChI Key |
DEGYYEULZFVKCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3)O |
Origin of Product |
United States |
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